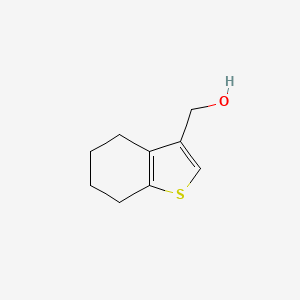

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol

Description

Chemical Identity and Structural Characteristics

This compound is an organic compound with the molecular formula C9H12OS and a molecular weight of 168.256 grams per mole. The compound is characterized by its benzothiophene core structure, which consists of a benzene ring fused to a thiophene ring, with the distinguishing feature that the benzene portion is fully saturated, forming a cyclohexane-like ring system. The methanol substituent is positioned at the 3-position of the thiophene ring, providing the compound with both hydrophobic and hydrophilic characteristics that influence its chemical behavior and solubility properties.

The structural architecture of this compound can be described through its Simplified Molecular Input Line Entry System representation as OCc1csc2c1CCCC2, which clearly illustrates the connectivity pattern between the various atoms in the molecule. The International Chemical Identifier for this compound is InChI=1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6,10H,1-5H2, providing a standardized method for representing the molecular structure in computational chemistry applications. The InChI Key, WTAPYBKGPRPQHV-UHFFFAOYSA-N, serves as a unique identifier that enables rapid database searches and structural comparisons with related compounds.

The three-dimensional structure of this compound exhibits conformational flexibility due to the saturated nature of the cyclohexane ring, which can adopt various conformations including chair and boat forms. This conformational mobility influences the compound's reactivity patterns and its ability to interact with other molecular species in chemical reactions. The presence of the sulfur atom in the thiophene ring introduces additional electronic effects that modulate the overall electron density distribution throughout the molecule, affecting both its nucleophilic and electrophilic reactivity sites.

Nuclear Magnetic Resonance spectroscopic analysis has provided detailed insights into the structural characteristics of this compound. The proton Nuclear Magnetic Resonance spectrum, recorded at 500 megahertz in deuterated chloroform, reveals characteristic signals at 6.99 parts per million for one proton appearing as a singlet, 4.56 parts per million for two protons appearing as a singlet, 2.76 parts per million for two protons appearing as a triplet with coupling constant of 5.5 hertz, and 2.58 parts per million for two protons appearing as a triplet. These spectroscopic data confirm the proposed structure and provide valuable information about the electronic environment of each proton in the molecule.

Historical Development and Discovery Timeline

The development of this compound is intrinsically linked to the broader evolution of thiophene chemistry and the discovery of synthetic methodologies for constructing complex heterocyclic systems. The foundational work in thiophene synthesis can be traced back to the Gewald reaction, which was developed by German chemist Karl Gewald and represents a crucial breakthrough in the synthesis of substituted aminothiophenes. This multicomponent condensation reaction involves the combination of a ketone or aldehyde with an alpha-cyanoester in the presence of elemental sulfur and base to produce polysubstituted 2-amino-thiophene derivatives.

The Gewald reaction mechanism, which was elucidated approximately thirty years after its initial discovery, proceeds through a series of well-defined steps beginning with a Knoevenagel condensation between the carbonyl compound and the alpha-cyanoester to produce a stable intermediate. The subsequent addition of elemental sulfur, followed by cyclization and tautomerization steps, ultimately yields the desired thiophene product. This mechanistic understanding has been instrumental in the development of related synthetic approaches for the preparation of benzothiophene derivatives, including this compound.

Research into the synthesis of tetrahydrobenzothiophene derivatives has demonstrated the application of microwave-assisted organic synthesis techniques, which have significantly improved reaction yields and reduced processing times. The microwave-assisted transformation of ethylcyanoacetate, cyclohexanone, anisidines, and sulfur into 2-amino-3-ortho/para-anisidyl-carboxamido-4,5,6,7-tetrahydrobenzo(b)thiophenes has been successfully demonstrated, with process times reduced from eight to ten hours to approximately eight to ten minutes. These advances in synthetic methodology have contributed to the increased accessibility and practical utility of tetrahydrobenzothiophene compounds.

The development of this compound as a commercial chemical compound has been facilitated by advances in cyclization reaction methodologies. These synthetic approaches typically involve heating precursors under reflux conditions to facilitate the formation of the benzothiophene structure, often requiring elevated temperatures and the use of appropriate solvents such as toluene or dichloromethane. The optimization of these synthetic protocols has enabled the production of this compound with high purity levels, as evidenced by commercial preparations achieving 97% purity.

The historical timeline of benzothiophene chemistry reveals a progressive understanding of structure-activity relationships and synthetic accessibility. Early work focused on the basic thiophene ring system, but subsequent research has expanded to include more complex fused ring systems and functionalized derivatives. The development of this compound represents a culmination of these synthetic advances, combining the stability of the saturated benzene ring with the reactivity of the thiophene moiety and the functionality of the methanol substituent.

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing heterocyclic ring systems. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as this compound, which accurately describes the structural features of the molecule. This naming convention begins with the identification of the parent heterocyclic system, which is benzothiophene, followed by the specification of the degree of saturation through the "tetrahydro" prefix, and concludes with the identification and positioning of the methanol functional group.

The benzothiophene parent structure represents a bicyclic aromatic system consisting of a benzene ring fused to a thiophene ring, with the thiophene portion containing a sulfur atom as the heteroatom. The numbering system for benzothiophene follows specific International Union of Pure and Applied Chemistry rules, where the sulfur atom is assigned position 1, and the remaining positions are numbered sequentially around the ring system. In the case of this compound, the "tetrahydro" prefix indicates that four hydrogen atoms have been added to the benzene portion of the molecule, effectively saturating the six-membered ring and converting it from an aromatic to an aliphatic system.

The positional designation "3-yl" in the compound name indicates that the methanol substituent is attached to the carbon atom at position 3 of the thiophene ring. The "methanol" portion of the name specifically identifies the functional group as a primary alcohol, with the carbon atom of the methanol group directly bonded to the thiophene ring. This systematic approach to nomenclature ensures unambiguous identification of the compound and facilitates clear communication among researchers and practitioners in the chemical sciences.

Alternative nomenclature systems and synonyms for this compound include the designation 4,5,6,7-tetrahydrobenzo[b]thiophene-3-methanol, which explicitly identifies the fusion pattern of the benzothiophene ring system. The Chemical Abstracts Service has assigned the unique registry number 851634-59-8 to this compound, providing a definitive identifier that is independent of naming conventions and language variations. The MDL number MFCD11597579 serves as an additional unique identifier used in chemical databases and inventory systems.

The International Union of Pure and Applied Chemistry classification of this compound places it within the broader category of organosulfur compounds, specifically as a member of the thiophene family. The compound can be further classified as a substituted benzothiophene derivative, with the tetrahydro designation indicating partial saturation of the aromatic system. From a functional group perspective, the compound is classified as a primary alcohol due to the presence of the methanol substituent, which introduces hydroxyl functionality that significantly influences the compound's chemical reactivity and physical properties.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6,10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAPYBKGPRPQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol typically involves the reduction of the corresponding ketone or aldehyde derivatives. One common method is the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-3-one using sodium borohydride (NaBH4) in methanol as a solvent . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Major Products Formed

Oxidation: 4,5,6,7-Tetrahydro-1-benzothiophen-3-one.

Reduction: 4,5,6,7-Tetrahydro-1-benzothiophene.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol is not well-documented. its derivatives, such as serotonin receptor antagonists, exert their effects by binding to specific receptors in the brain, thereby modulating neurotransmitter activity. The molecular targets and pathways involved in these actions are typically related to the central nervous system .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol and related compounds:

Key Observations:

- Functional Groups: The hydroxymethyl group in the target compound contrasts with methanone (C=O) and triazole-thiol (-SH) substituents in analogs, leading to differences in hydrogen-bonding capacity and redox reactivity .

- Ring Puckering: The tetrahydrobenzothiophene core likely adopts a puckered conformation (as per Cremer-Pople parameters ), influencing steric interactions. For example, methyl or propyl substituents (e.g., in QZ-0300 ) may exacerbate ring strain compared to smaller groups like -CH2OH.

Physicochemical and Commercial Profiles

Notable Trends:

- Higher purity (95%) is standard for research-grade compounds, though pricing reflects functional complexity (e.g., triazole-thiol derivatives are costlier than simpler methanones) .

Activité Biologique

Overview

4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol is an organic compound with the molecular formula C9H12OS. It is a derivative of benzothiophene, characterized by a tetrahydrobenzothiophene ring structure with a methanol group attached at the 3-position. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves the reduction of the corresponding ketone or aldehyde derivatives. A common method includes the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-3-one using sodium borohydride (NaBH4) in methanol as a solvent. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 4,5,6,7-Tetrahydro-1-benzothiophen-3-one |

| Reduction | NaBH4 | 4,5,6,7-Tetrahydro-1-benzothiophene |

| Substitution | SOCl2 | Various substituted benzothiophene derivatives |

Antiproliferative Effects

The compound's structure suggests potential antiproliferative activity. In vitro studies on similar compounds have indicated their ability to inhibit cancer cell proliferation. For example, certain benzothiophene derivatives have been tested against human cancer cell lines like HeLa and A549 with promising results . Although specific data on this compound is sparse, its structural analogs provide a basis for hypothesizing its potential efficacy.

The mechanism of action for benzothiophene derivatives typically involves interaction with neurotransmitter receptors or cellular pathways that regulate cell proliferation and apoptosis. For instance, some derivatives act as serotonin receptor antagonists by binding to specific receptors in the brain . This interaction can modulate neurotransmitter activity and influence various physiological responses.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various benzothiophene derivatives found that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 62.5 to 125 µg/mL for effective derivatives . This suggests that further exploration into the biological activity of this compound could yield valuable insights into its potential therapeutic applications.

Table: Summary of Biological Activities

| Activity Type | Tested Compounds | Findings |

|---|---|---|

| Antimicrobial | Benzothiophene Derivatives | Effective against E. coli, S. aureus |

| Antiproliferative | Similar Compounds | Inhibited growth in HeLa and A549 cells |

| Neurotransmitter Modulation | Serotonin Receptor Antagonists | Modulated neurotransmitter activity |

Q & A

Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-1-benzothien-3-ylmethanol?

The compound is typically synthesized via functionalization of the benzothiophene core. For example, benzoylisothiocyanate can react with tetrahydro-benzo[b]thiophene derivatives under mild conditions (room temperature, overnight stirring) to introduce thiourea groups, followed by hydrolysis or reduction to yield the methanol substituent . Alternatively, base-mediated hydrolysis (e.g., NaOH in ethanol) of ester precursors, such as methyl 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylate, can generate carboxylic acid intermediates, which are further reduced to the alcohol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the tetrahydro-benzothiophene scaffold and methanol group positioning.

- IR spectroscopy to identify hydroxyl (-OH) and aromatic C-H stretches.

- Chromatography (e.g., silica gel column chromatography with ethyl acetate/petroleum ether eluents) to verify purity .

- Mass spectrometry for molecular weight validation.

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Yield optimization often depends on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions, as seen in analogous benzothiophene derivatizations .

- Catalyst use : Bases like Cs₂CO₃ improve deprotonation efficiency in coupling reactions .

- Temperature control : Low temperatures (−20°C) minimize side reactions during sensitive steps (e.g., esterification) . Contradictions in reported yields may arise from differences in precursor purity or reaction scale-up effects.

Q. What challenges arise in analyzing trace amounts of this compound in environmental matrices?

While not directly studied in environmental samples (see ), extrapolation from similar benzothiophenes suggests:

- Solid-phase extraction (SPE) with HLB cartridges (conditioned with methanol) can concentrate the compound from aqueous samples.

- LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) improves detection specificity and quantitation accuracy. Challenges include adsorption losses on glassware (mitigated by silanization ) and matrix interference from co-eluting organics.

Q. How do steric and electronic effects influence the reactivity of the methanol substituent?

The hydroxyl group’s reactivity is modulated by:

- Steric hindrance : The tetrahydro ring reduces flexibility, potentially limiting access to the -OH group in nucleophilic reactions.

- Electronic effects : The benzothiophene’s electron-rich aromatic system may stabilize intermediates during oxidation or esterification. For example, SOCl₂ in methanol efficiently converts carboxylic acids to methyl esters, but competing side reactions (e.g., over-oxidation) require careful monitoring .

Q. What strategies resolve discrepancies in spectral data interpretation for derivatives?

Discrepancies often stem from:

- Tautomerism or conformational isomers : Dynamic NMR or variable-temperature studies can clarify ambiguous peaks.

- Impurity signals : Cross-validation with high-resolution MS and repeated chromatography (e.g., using hexane/chloroform gradients) ensures purity .

- Solvent effects : Deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) may reveal hidden splitting patterns.

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

- Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/40°C.

- Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs), using a C18 column and acetonitrile/water mobile phase.

- Identify degradation products using LC-QTOF-MS and compare with synthetic standards .

Q. What synthetic routes enable selective functionalization of the benzothiophene ring?

- Electrophilic substitution : Nitration or halogenation at the 2-position, guided by the methanol group’s directing effects.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, using Pd catalysts and optimized ligand systems (e.g., PPh₃) .

- Protection/deprotection : Temporary silylation of the -OH group prevents unwanted side reactions during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.